molecular formula C11H14O3 B1272710 4-Oxoadamantane-1-carboxylic acid CAS No. 56674-87-4

4-Oxoadamantane-1-carboxylic acid

Cat. No.: B1272710
CAS No.: 56674-87-4
M. Wt: 194.23 g/mol
InChI Key: VFNJWHFPIRNNRQ-UHFFFAOYSA-N
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Description

4-Oxoadamantane-1-carboxylic acid is a chemical compound with the molecular formula C11H14O3. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its stability and rigidity, making it a valuable component in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxoadamantane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of adamantane derivatives. For instance, the oxidation of 1-adamantanol using oxidizing agents like potassium permanganate or chromium trioxide can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes typically employ robust oxidizing agents and controlled reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Oxoadamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be used in further chemical synthesis and industrial applications .

Scientific Research Applications

4-Oxoadamantane-1-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-oxoadamantane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a rigid adamantane core and functional groups that allow for diverse chemical modifications. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

4-oxoadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-8H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNJWHFPIRNNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385706
Record name 4-Oxoadamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56674-87-4
Record name 4-Oxoadamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxoadamantane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1.64 g of 4-Oxo-adamantane-1-carboxylic acid methyl ester (10) were dissolved in 4 mL of 2M aq. LiOH/MeOH (1:1) and stirred overnight at room temperature. Additional 5 ml of the MeOH/LiOH mixture were added and stirring was continued until conversion was complete. The reaction mixture was acidified and extracted three times with ethyl acetate. The organic layer was dried over sodium sulphate and evaporated to dryness to give 1.4 g of (11) as a solid. Rt=0.87 min (Method 3). Detected mass: 195.2 (M+H+).
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
LiOH MeOH
Quantity
4 mL
Type
solvent
Reaction Step One
Name
MeOH LiOH
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 5 L 4-neck flask equipped with N2 inlet/bubbler with H2O trap, overhead stirring, and an addition funnel was charged with 30% oleum (˜10.5 volumes, 2.2 L, 8×500 g bottles+100 mL), and heated to 50° C. under a slight N2 flow. 5-Hydroxy-2-adamantanone (220 g, 81 wt % purity, 1.07 mol) was dissolved in 5 volumes HCO2H (˜98%, 1.10 L) and added drop-wise to the warm oleum solution over 5 hours. The addition rate was adjusted to maintain the internal temperature between 70-90° C. After stirring an additional 2 hours at 70° C. The reaction solution was cooled to 10° C. in an ice bath. 20 volumes of 10% NaCl aq (4 L) were cooled to <10° C., the crude reaction mixture was quenched into the brine solution in batches, maintaining an internal temperature <70° C. The quenched reaction solution was combined with a second identical reaction mixture for isolation. The combined product solutions were extracted 3×5 volumes with CH2Cl2 (3×2.2 L) and the combined CH2Cl2 layers were then washed 1×2 volumes with 10% NaCl (1 L). The CH2Cl2 solution was then extracted 3×5 volumes with 10% Na2CO3 (3×2.2 L). The combined Na2CO3 extracts were washed with 1×2 volumes with CH2Cl2 (1 L). The Na2CO3 layer was then adjusted to pH 1-2 with concentrated HCl (˜2 volumes, product precipitates out of solution). The acidic solution was then extracted 3×5 volumes with CH2Cl2 (3×2.2 L), and the organic layer was washed 1×2 volumes with 10% NaCl. The organic solution was then dried over Na2SO4, filtered, concentrated to ˜1/4 volume, then chase distilled with 2 volumes EtOAc (1 L). Nucleation occurred during this distillation. The suspension was then chase distilled 2×5 volumes (2×2 L) with heptane and cooled to room temperature. The suspension was then filtered, and the liquors were recirculated 2× to wash the wet cake. The resultant material was dried overnight at 50° C., 20 mm Hg to afford the title compound.
Name
Quantity
2.2 L
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 5L 4-neck flask equipped with N2 inlet/bubbler with H2O trap, overhead stirring, and an addition funnel was charged with 30% oleum (˜10.5 volumes, 2.2 L, 8×500 g bottles+100 mL), and heated to 50° C. under a slight N2 flow. 5-Hydroxy-2-adamantanone (220 g, 81 wt % purity, 1.07 mol) was dissolved in 5 volumes HCO2H (˜98%, 1.10 L) and added drop-wise to the warm oleum solution over 5 hours. The addition rate was adjusted to maintain the internal temperature between 70-90° C. After stirring an additional 2 hours at 70° C. The reaction solution was cooled to 10° C. in an ice bath. 20 volumes of 10% NaCl aq (4 L) were cooled to <10° C., the crude reaction mixture was quenched into the brine solution in batches, maintaining an internal temperature <70° C. The quenched reaction solution was combined with a second identical reaction mixture for isolation. The combined product solutions were extracted 3×5 volumes with CH2Cl2 (3×2.2 L) and the combined CH2Cl2 layers were then washed 1×2 volumes with 10% NaCl (1 L). The CH2Cl2 solution was then extracted 3×5 volumes with 10% Na2CO3 (3×2.2 L). The combined Na2CO3 extracts were washed with 1×2 volumes with CH2Cl2 (1 L). The Na2CO3 layer was then adjusted to pH 1-2 with concentrated HCl (˜2 volumes, product precipitates out of solution). The acidic solution was then extracted 3×5 volumes with CH2Cl2 (3×2.2 L), and the organic layer was washed 1×2 volumes with 10% NaCl. The organic solution was then dried over Na2SO4, filtered, concentrated to ˜¼ volume, then chase distilled with 2 volumes EtOAc (1 L). Nucleation occurred during this distillation. The suspension was then chase distilled 2×5 volumes (2×2 L) with heptane and cooled to room temperature. The suspension was then filtered, and the liquors were recirculated 2× to wash the wet cake. The resultant material was dried overnight at 50° C., 20 mm Hg to afford the title compound.
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.2 L
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Name
Quantity
1.1 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
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4 L
Type
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Reaction Step Five

Synthesis routes and methods IV

Procedure details

Name
Quantity
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Type
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Reaction Step One
Quantity
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Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxoadamantane-1-carboxylic acid
Reactant of Route 2
4-Oxoadamantane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Oxoadamantane-1-carboxylic acid
Reactant of Route 4
4-Oxoadamantane-1-carboxylic acid
Reactant of Route 5
4-Oxoadamantane-1-carboxylic acid
Reactant of Route 6
4-Oxoadamantane-1-carboxylic acid

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